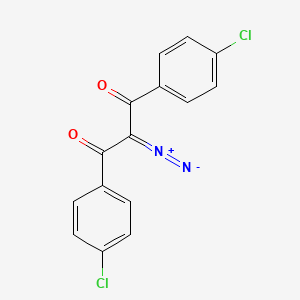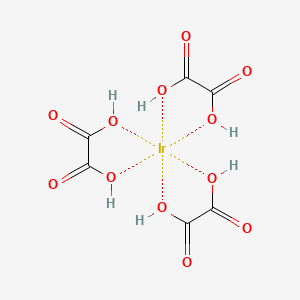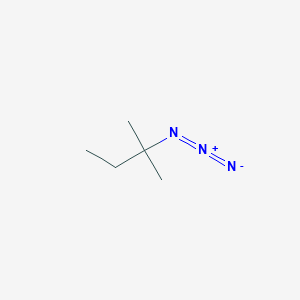
Butane, 2-azido-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2-azido-2-methyl- is an organic compound with the molecular formula C5H11N3 It is a derivative of butane, where one of the hydrogen atoms is replaced by an azido group (-N3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor to the corresponding azido compound . This reaction is carried out under mild conditions and is known for its high efficiency and yield.
Industrial Production Methods
Industrial production of Butane, 2-azido-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The scalability of the diazotransfer reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 2-azido-2-methyl- undergoes various chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin hydrides, tris(trimethylsilyl)silane.
Cycloaddition Reagents: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Corresponding amine derivatives.
Cycloaddition: 1,2,3-triazoles.
Substitution: Various substituted butane derivatives.
Aplicaciones Científicas De Investigación
Butane, 2-azido-2-methyl- has several applications in scientific research:
Chemical Biology: Used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules.
Materials Science: Employed as a cross-linker in the synthesis of polymers and other materials.
Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Butane, 2-azido-2-methyl- involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of specific reagents and catalysts, which enable the compound to exert its effects in different chemical and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Butane, 2-azido-2-methyl- is unique due to its specific structure and reactivity. The presence of the azido group at the 2-position of the butane backbone imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its utility in bioorthogonal chemistry set it apart from other similar compounds .
Propiedades
Número CAS |
32872-42-7 |
|---|---|
Fórmula molecular |
C5H11N3 |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-azido-2-methylbutane |
InChI |
InChI=1S/C5H11N3/c1-4-5(2,3)7-8-6/h4H2,1-3H3 |
Clave InChI |
KWVKGEZVTBSPKE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
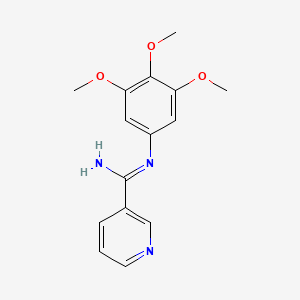

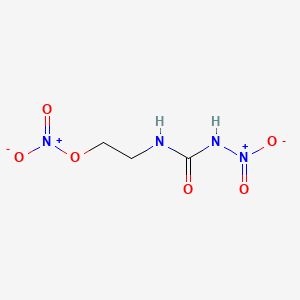
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
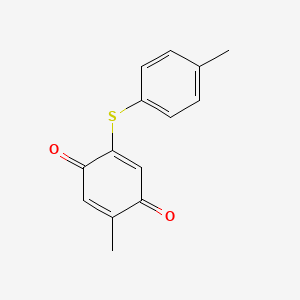
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)

